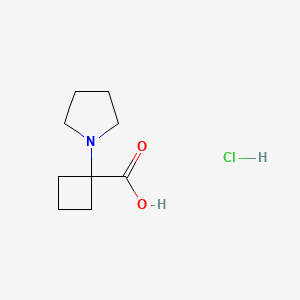![molecular formula C12H15NO B1435800 3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine CAS No. 2044902-57-8](/img/structure/B1435800.png)
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine
Descripción general
Descripción
“3,4-Dihydrospiro[1-benzopyran-2,1’-cyclobutane]-6-amine” is a chemical compound . It has a molecular weight of 189.26 .
Molecular Structure Analysis
The InChI code for “3,4-Dihydrospiro[1-benzopyran-2,1’-cyclobutane]-6-amine” is1S/C12H15NO/c13-10-2-3-11-9(8-10)4-7-12(14-11)5-1-6-12/h2-3,8H,1,4-7,13H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of “3,4-Dihydrospiro[1-benzopyran-2,1’-cyclobutane]-6-amine” is not specified . The compound has a molecular weight of 189.26 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One study reviews the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, highlighting its value as a building block for synthesizing a range of heterocyclic compounds such as spiropyrans and others. The unique reactivity of these compounds offers mild reaction conditions for generating diverse cynomethylene dyes from various precursors, including amines and azacrown ethers (Gomaa & Ali, 2020).
Antioxidant Properties
Chromones (1-benzopyran-4-ones) and their derivatives, due to their antioxidant properties, have been associated with various physiological activities such as anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant capability is attributed to the ability of chromones to neutralize active oxygen and inhibit free radical processes, potentially delaying or preventing cell impairment leading to diseases (Yadav et al., 2014).
Spirocyclic Scaffolds in Drug Discovery
Recent in vivo studies highlight the application of spirocyclic compounds in treating various diseases, especially within neurological, infectious, metabolic diseases, and cancer. The review emphasizes the role of the spiro-structure in fine-tuning a molecule’s conformational and physicochemical properties, which is crucial for the development of new therapeutics (Batista et al., 2022).
Arylmethylidenefuranones in Synthesis
A review on arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents showcases the diverse range of compounds obtained, including cyclic and heterocyclic compounds like amides, pyrrolones, and benzofurans. The direction of these reactions is influenced by the structure of initial reagents, strength of the nucleophilic agent, and reaction conditions (Kamneva et al., 2018).
Cyclobutane-Containing Alkaloids
Research on novel natural cyclobutane-containing alkaloids from terrestrial and marine species has shown these compounds to possess a range of biological activities, including antimicrobial, antibacterial, antitumor, and others. This review highlights the importance of cyclobutane-containing alkaloids as a significant source of leads for drug discovery (Sergeiko et al., 2008).
Propiedades
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-10-2-3-11-9(8-10)4-7-12(14-11)5-1-6-12/h2-3,8H,1,4-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYNEJNAFLQDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



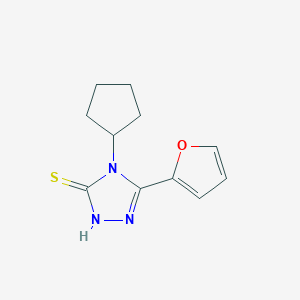
![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)
![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)
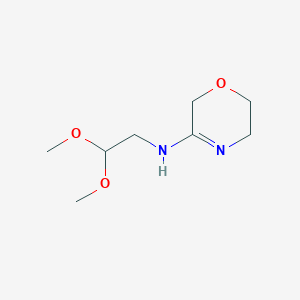
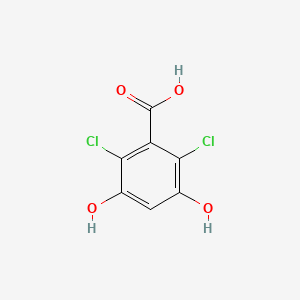
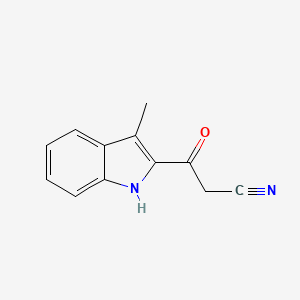
![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
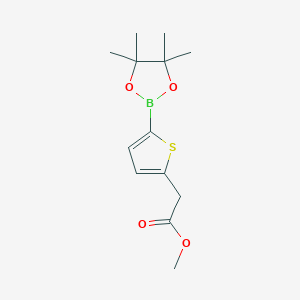
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
